Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
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Overview
Description
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is an organic compound with the molecular formula C15H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-(3-oxopiperazin-2-yl)acetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like ethanol at room temperature for several days to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is not well-documented. as a piperazine derivative, it is likely to interact with neurotransmitter receptors in the central nervous system. Piperazine derivatives are known to affect serotonin and dopamine receptors, which could explain their psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-oxopiperazin-2-yl)acetate: A closely related compound with similar structural features.
Benzylpiperazine: Another piperazine derivative with psychoactive properties.
Piperazine Amphetamine: Structurally related to ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate and used as a stimulant.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ester functionality make it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSGJEXXHXNHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487883 |
Source
|
Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61155-09-7 |
Source
|
Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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